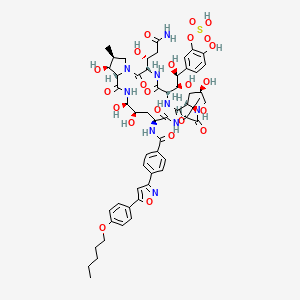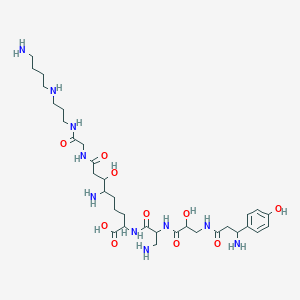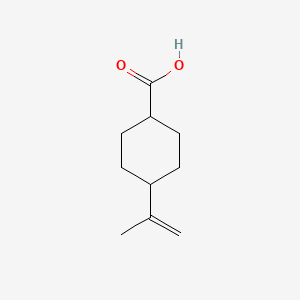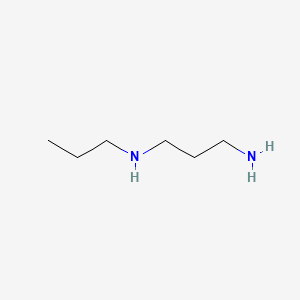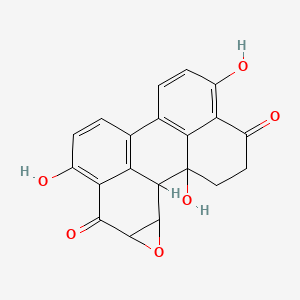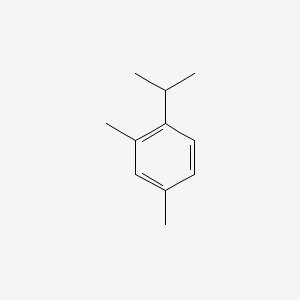
Benzene, 2,4-dimethyl-1-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2, 4-Dimethyl-1-(1-methylethyl)-benzene belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 4-Dimethyl-1-(1-methylethyl)-benzene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4-Dimethyl-1-(1-methylethyl)-benzene has been primarily detected in saliva. Within the cell, 2, 4-dimethyl-1-(1-methylethyl)-benzene is primarily located in the membrane (predicted from logP) and cytoplasm.
2,4-Dimethyl-1-(1-methylethyl)-benzene is a monoterpenoid.
Applications De Recherche Scientifique
Organic Synthesis and Ligand Design
Research in organic synthesis has led to the development of innovative routes and compounds with potential applications in material science and catalysis. For instance, the study on the selective route to 1,5-dihydropolyalkylated s-indacenes highlights the synthesis of complex organic structures that could serve as ligand precursors, showcasing the versatility of methyl-substituted benzene derivatives in creating new molecular architectures (Dahrouch et al., 2001).
Supramolecular Chemistry
In supramolecular chemistry, the structural analysis of compounds like 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene offers insights into the potential for benzene derivatives to form crystalline structures with unique properties. These findings could have implications for the design of new materials and molecular sensors (Qian et al., 2012).
Catalysis
The silver-catalyzed cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to give 1,2,4-trisubstituted benzenes demonstrates the role of benzene derivatives in facilitating novel catalytic reactions. This study highlights the potential for using benzene-based compounds in developing new catalytic processes (Pati & Liu, 2012).
Material Science
Investigations into the structure and properties of materials have also benefited from the study of benzene derivatives. The synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, for example, provide valuable insights into the design of metal-organic frameworks and catalysts (Guerrero et al., 2008).
Environmental Science
In environmental science, the study of mixtures containing benzene derivatives, such as n-hexane and components of pine resins, offers insights into the physicochemical properties of organic compounds in the environment. This research is crucial for understanding pollutant behavior and developing strategies for environmental remediation (Comelli et al., 2002).
Propriétés
| 4706-89-2 | |
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
2,4-dimethyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3 |
Clé InChI |
AADQFNAACHHRLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)C |
Point d'ébullition |
197.0 °C |
melting_point |
-82.0 °C |
| 4706-89-2 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



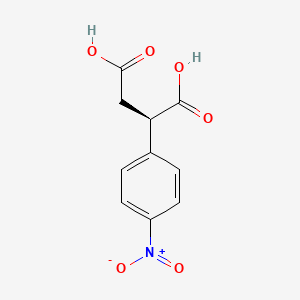
![2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester](/img/structure/B1204378.png)

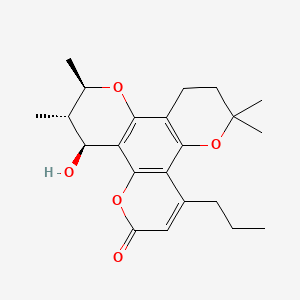

![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)
